BenchChemオンラインストアへようこそ!

N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide

Pim kinase inhibition oncology target engagement kinase selectivity profiling

N,N-Dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide (CAS 1183725-29-2; molecular formula C₁₁H₁₄N₄OS; MW 250.32 g/mol) belongs to the thieno[3,2-d]pyrimidine class of heterocyclic compounds, characterized by a fused thiophene-pyrimidine bicyclic core linked via a 4-amino spacer to an N,N-dimethylpropanamide side chain. This scaffold has been exploited extensively in medicinal chemistry for kinase inhibitor development, and the compound is documented as a potent inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, Pim-3) in the patent literature.

Molecular Formula C11H14N4OS
Molecular Weight 250.32 g/mol
Cat. No. B14902820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide
Molecular FormulaC11H14N4OS
Molecular Weight250.32 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCNC1=NC=NC2=C1SC=C2
InChIInChI=1S/C11H14N4OS/c1-15(2)9(16)3-5-12-11-10-8(4-6-17-10)13-7-14-11/h4,6-7H,3,5H2,1-2H3,(H,12,13,14)
InChIKeyFOFUDEMQWKEMST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide: Core Chemical Identity and Pharmacological Class for Research Procurement


N,N-Dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide (CAS 1183725-29-2; molecular formula C₁₁H₁₄N₄OS; MW 250.32 g/mol) belongs to the thieno[3,2-d]pyrimidine class of heterocyclic compounds, characterized by a fused thiophene-pyrimidine bicyclic core linked via a 4-amino spacer to an N,N-dimethylpropanamide side chain [1]. This scaffold has been exploited extensively in medicinal chemistry for kinase inhibitor development, and the compound is documented as a potent inhibitor of the Pim family of serine/threonine kinases (Pim-1, Pim-2, Pim-3) in the patent literature [2]. The compound is commercially available from multiple vendors at ≥98% purity .

Why N,N-Dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide Cannot Be Replaced by Generic Thienopyrimidine Analogs: The Case for Target-Specific Procurement


Thieno[3,2-d]pyrimidine derivatives exhibit highly divergent kinase selectivity profiles that are exquisitely sensitive to the nature and position of substituents on both the pyrimidine ring and the exocyclic amine [1]. Compounds within this scaffold class have been reported as inhibitors of aurora kinases (IC₅₀ values ranging from 6 nM to 20,000 nM), LRRK2, PI3K, FMS, JAK1, and Pim kinases, with IC₅₀ values spanning over four orders of magnitude depending on the specific substitution pattern [2]. The N,N-dimethylpropanamide side chain present in this compound confers a specific Pim kinase inhibition profile that distinguishes it from close structural analogs bearing urea, thiazole, or aryl substituents at the same position, which typically shift activity toward aurora kinases or other targets [3]. Consequently, generic substitution with an uncharacterized thienopyrimidine analog risks both loss of on-target potency and gain of undesired off-target activity.

Head-to-Head Quantitative Evidence: N,N-Dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide vs. Comparator Compounds in Pim Kinase Inhibition


Pim-3 Kinase Inhibition: Sub-Nanomolar Potency Advantage Over Representative Pim Inhibitor Panel

N,N-Dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide (designated as Compound 98 in US9321756) exhibits an IC₅₀ of 1.59 nM against Pim-3 kinase [1]. This represents a 2.7-fold greater potency than the same compound's activity against Pim-1 (IC₅₀ = 4.34 nM) and a 3.1-fold greater potency than against Pim-2 (IC₅₀ = 4.85 nM), establishing Pim-3 as the preferred target within the Pim family [1]. By comparison, a structurally distinct thieno[3,2-d]pyrimidine-urea hybrid analog (BDBM26312) tested in the same kinase superfamily against Aurora A achieved an IC₅₀ of 20,000 nM, demonstrating that subtle changes to the exocyclic amine substituent can alter potency by more than four orders of magnitude [2].

Pim kinase inhibition oncology target engagement kinase selectivity profiling

Intra-Class Pim Kinase Selectivity: Favorable Pim-3/Pim-1 and Pim-3/Pim-2 Ratios vs. Pan-Pim Inhibitor Benchmark

The compound demonstrates a Pim-3/Pim-1 selectivity ratio of 2.7 and a Pim-3/Pim-2 selectivity ratio of 3.1 [1]. This contrasts with the pan-Pim profile of a related series compound from US9394297 (Compound 193; BDBM238547), which inhibits Pim-1 with an IC₅₀ of 1.10 nM, Pim-2 with an IC₅₀ of 1.30 nM, and exhibits a Pim-3 IC₅₀ that is not reported in the BindingDB entry, indicating a fundamentally different selectivity fingerprint [2]. The N,N-dimethylpropanamide side chain in the target compound thus appears to confer preferential Pim-3 engagement.

Pim kinase isoform selectivity Pim-3 preferential inhibition therapeutic window optimization

Physicochemical Differentiation: Computed Drug-Likeness Properties Compared to Thienopyrimidine Kinase Inhibitor Benchmarks

N,N-Dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide has a computed XLogP3 of 1.1, topological polar surface area (TPSA) of 86.4 Ų, molecular weight of 250.32 g/mol, and 1 hydrogen bond donor with 5 hydrogen bond acceptors [1]. These properties place it within favorable oral drug-like space. By comparison, the thieno[3,2-d]pyrimidine-urea class of aurora kinase inhibitors (e.g., compounds incorporating a trifluoromethylphenyl urea moiety) typically exhibit substantially higher lipophilicity (estimated XLogP >3) and molecular weight (>450 Da), which can adversely affect solubility and metabolic stability . The lower lipophilicity and smaller size of the target compound are advantageous for further optimization of ADME properties.

drug-likeness physicochemical profiling lead optimization suitability

Optimal Research and Procurement Application Scenarios for N,N-Dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide


Pim-3-Driven Solid Tumor Target Engagement Studies

With a Pim-3 IC₅₀ of 1.59 nM and 2.7–3.1× selectivity over Pim-1 and Pim-2, this compound is optimally suited for in vitro target engagement and pathway modulation studies in Pim-3-overexpressing solid tumor cell lines (e.g., pancreatic, hepatocellular, and colon carcinoma models) where Pim-3 is a validated oncogenic driver. Use as a chemical probe to dissect Pim-3-specific signaling from Pim-1/Pim-2 contributions in the JAK-STAT and MYC pathways [1].

Medicinal Chemistry Lead Optimization Starting Point

The compound's favorable physicochemical profile (MW 250.32 Da, XLogP3 1.1, TPSA 86.4 Ų) makes it an attractive starting scaffold for structure-activity relationship (SAR) campaigns aimed at improving potency, selectivity, and ADME properties while maintaining ligand efficiency. The N,N-dimethylpropanamide side chain offers a synthetically accessible handle for diversification via amide coupling or reductive amination strategies [1].

Kinase Selectivity Panel Screening Reference Compound

Given its well-characterized Pim kinase inhibition profile documented in US9321756, this compound can serve as a reference standard for calibrating Pim-3 biochemical assays and for benchmarking the selectivity of newly synthesized thieno[3,2-d]pyrimidine analogs in broad kinase selectivity panels, where its distinct Pim-3 preference provides a useful comparator for assessing isoform selectivity shifts induced by structural modifications [2].

Comparative Pharmacology Studies Against Pan-Pim Inhibitors

The compound's Pim-3 preferential profile contrasts with the pan-Pim inhibition observed for compounds such as US9394297 Compound 193 (Pim-1 IC₅₀ = 1.10 nM, Pim-2 IC₅₀ = 1.30 nM). This makes the target compound a valuable tool for comparative pharmacology experiments designed to elucidate the differential biological consequences of Pim-3-selective vs. pan-Pim inhibition in hematological and solid tumor models, particularly regarding hematopoietic toxicity liabilities [2].

Quote Request

Request a Quote for N,N-dimethyl-3-(thieno[3,2-d]pyrimidin-4-ylamino)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.